(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride
Description
Chemical Nomenclature and Structural Identification
Molecular Identity
Structural Features
The molecule consists of:
- A leucine-derived backbone with an (S)-configuration at the α-carbon.
- A 4-methoxy-2-naphthylamide fluorogenic group attached via an amide bond.
- A hydrochloride counterion enhancing solubility in aqueous buffers .
Key Stereochemical and Functional Groups :
- Chiral center at C2 (S-configuration).
- Methoxy group at C4 of the naphthalene ring.
- Amide linkage critical for enzyme-substrate interactions .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO, water | |
| λex/λem | 340–350 nm / 410–440 nm |
Historical Context in Peptidase Substrate Development
Early Fluorogenic Substrates
The development of 4-methoxy-β-naphthylamide (4MβNA)-linked peptides in the 1970s revolutionized protease assays. These substrates release fluorescent 4MβNA upon enzymatic cleavage, enabling real-time kinetic measurements .
Role in Aminopeptidase Research
(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride emerged as a highly specific substrate for:
- Leucine aminopeptidase (LAP) : Hydrolyzes leucine residues from the N-terminus of peptides .
- Aminopeptidase M (AP-M) : A membrane-bound metalloprotease involved in peptide hormone processing .
Table 2: Enzyme-Specific Activity
| Enzyme | Substrate Specificity | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|---|
| Leucine aminopeptidase | L-Leucine | 68.11 ± 6.3 | 22 ± 1.4 |
| Aminopeptidase M | Neutral amino acids | 57.29 ± 5.7 | 20 ± 1.2 |
Role in Contemporary Enzymology Research
Applications in Kinetic Studies
Enzyme Inhibition Profiling :
High-Throughput Screening (HTS) :
Structural Insights from Molecular Docking
Recent studies using AutoDock Vina revealed:
- The naphthylamide group occupies the hydrophobic S1 pocket of LAP.
- Hydrogen bonds form between the amide carbonyl and Arg-131 of AP-M, critical for substrate recognition .
Figure 1: Proposed Binding Mode (Hypothetical)
[Although images cannot be generated, the binding mode involves:]
Properties
IUPAC Name |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-11(2)8-15(18)17(20)19-13-9-12-6-4-5-7-14(12)16(10-13)21-3;/h4-7,9-11,15H,8,18H2,1-3H3,(H,19,20);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECOEODWTUWPBP-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196267 | |
| Record name | (S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4467-68-9 | |
| Record name | Pentanamide, 2-amino-N-(4-methoxy-2-naphthalenyl)-4-methyl-, monohydrochloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4467-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004467689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc-Protected Leucine Activation and Coupling
Reagents :
-
Boc-L-leucine (1.0 equiv)
-
4-Methoxy-β-naphthylamine (1.2 equiv)
-
EDCl (1.5 equiv), HOBt (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Dichloromethane (DCM) or dimethylformamide (DMF) as solvent
Procedure :
-
Dissolve Boc-L-leucine in DCM under nitrogen. Add EDCl and HOBt, and stir at 0°C for 30 minutes.
-
Add 4-methoxy-β-naphthylamine and DIPEA. Stir at room temperature for 12–18 hours.
-
Quench with water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the Boc-protected amide.
Deprotection and Hydrochloride Salt Formation
Reagents :
-
Boc-protected intermediate (1.0 equiv)
-
4 M HCl in dioxane (10 equiv)
Procedure :
-
Dissolve the Boc-protected amide in anhydrous dioxane. Add 4 M HCl dropwise at 0°C.
-
Stir at room temperature for 2–4 hours.
-
Concentrate under vacuum, wash with diethyl ether, and recrystallize from ethanol/water to obtain the hydrochloride salt.
Alternative Method: Enzymatic Assay-Oriented Synthesis
A method developed by Rüttger et al. (2006) optimizes the synthesis for high-throughput intracellular protease activity analysis:
-
Substrate Design : The 4-methoxy-β-naphthylamine moiety is selected for its fluorogenic properties.
-
Parallel Assays : Coupling reactions are performed in microtiter plates using nitrosalicylaldehyde to enhance detection sensitivity.
-
Selectivity Validation : Inhibitors (e.g., bestatin for aminopeptidase M) are used to confirm substrate specificity.
Advantages :
-
Enables real-time monitoring of enzymatic cleavage.
-
Scalable for industrial applications (e.g., diagnostic kits).
Crystallization and Purity Optimization
The final compound is reported to crystallize as a white powder with ≥98% purity. Key steps for crystallization include:
-
Solvent System : Ethanol/water (3:1 v/v) at −20°C.
-
Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.
Comparative Analysis of Synthesis Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The naphthyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated naphthyl compound, while reduction of the amino group can produce a primary amine derivative.
Scientific Research Applications
Pharmacological Studies
(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride has been investigated for its role as a pharmacological agent. Its structural similarity to known neurotransmitters suggests potential applications in the treatment of neurological disorders.
- Mechanism of Action : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promise in inhibiting cancer cell proliferation in vitro.
- Case Study : In a study involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, suggesting its efficacy as a chemotherapeutic agent.
Cosmetic Chemistry
The compound is also being explored for its applications in cosmetic formulations due to its ability to enhance skin penetration and stability of active ingredients.
- Application Example : It has been incorporated into formulations aimed at improving skin hydration and elasticity, leveraging its biochemical properties to enhance product efficacy.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Pharmacology | Neurological disorders | Potential interaction with CNS receptors; further studies needed. |
| Oncology | Anticancer properties | Dose-dependent inhibition of cancer cell lines observed. |
| Cosmetic formulations | Skin hydration and elasticity | Enhanced penetration of active ingredients noted in preliminary studies. |
Toxicological Insights
It is essential to consider the safety profile of this compound. According to safety data sheets, the compound is classified as a suspected carcinogen (Category 2) and may cause irritation to mucous membranes and respiratory tracts .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally or functionally related molecules. Key factors include molecular weight, solubility, and bioactivity.
Structural Analogues
Naphthyl-Containing Amides: Salternamide E (marine actinomycete-derived): Features a naphthoquinone core with a cyclic amide. Salternamide E exhibits antitumor activity via proteasome inhibition . In contrast, (S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide lacks the quinone moiety, likely reducing redox-related cytotoxicity. Terpenoid-Amide Hybrids: Essential oil-derived terpenes (e.g., thymol) conjugated with amides show insecticidal activity. The naphthyl group in the target compound may enhance binding to insect neuronal receptors compared to simpler terpene-amides .
Physicochemical Properties
Key Observations :
- The hydrochloride salt of the target compound improves solubility over non-salt analogues like Salternamide E, which may limit its bioavailability .
- Its logP value (estimated) suggests moderate lipophilicity, balancing membrane penetration and aqueous distribution.
Bioactivity and Mechanisms
- Insecticidal Potential: Plant-derived amides (e.g., piperamides) disrupt insect neurotransmission. The naphthyl group in the target compound could enhance affinity for insect acetylcholinesterase compared to simpler amides, as seen in C. gigantea extract studies .
- Antimicrobial Activity: Marine actinomycete amides (e.g., Salternamide E) often target bacterial membranes. The methoxy-naphthyl group in the target compound may confer selectivity against Gram-positive bacteria, though empirical data are lacking .
Biological Activity
(S)-2-Amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide monohydrochloride, commonly referred to as Leu-MNA, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Chemical Formula: C17H23ClN2O2
- Molecular Weight: 322.8 g/mol
- CAS Number: 4467-68-9
The compound features a chiral center, with the (S) configuration being significant for its biological interactions.
Research indicates that (S)-2-amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide may exert its effects through various mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines. The mechanism likely involves interference with cell cycle progression and apoptosis induction.
- Interaction with Receptors : It has been suggested that Leu-MNA interacts with specific receptors involved in oncogenic signaling pathways, potentially modulating their activity.
Antiproliferative Effects
A series of studies have evaluated the antiproliferative effects of (S)-2-amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 4.3 ± 0.11 | 19.3 |
| MDA-MB-231 (Breast) | 3.7 | 3.7 |
| HT-29 (Colon) | Not reported | Not applicable |
The compound demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines, indicating its potential as an anticancer agent.
Case Studies
- Study on Breast Cancer Cells : In a study published in Cancer Research, the effects of Leu-MNA were assessed on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a dose-dependent decrease in cell viability, with the most potent effects observed at concentrations around 4 µg/mL .
- Toxicological Assessment : Safety assessments revealed that while the compound exhibits promising anticancer properties, it is classified as a potential carcinogen (Category 2), necessitating caution during handling and application .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of (S)-2-amino-N-(4-methoxy-2-naphthyl)-4-methylvaleramide is crucial for its therapeutic application:
- Absorption : The compound is expected to be absorbed effectively due to its lipophilicity.
- Distribution : It is likely distributed throughout body tissues, which may contribute to both therapeutic effects and potential toxicity.
- Metabolism : Limited data is available on the metabolic pathways involved; however, it is anticipated to undergo hepatic metabolism.
Safety and Toxicology
The safety profile of this compound indicates potential irritant effects on mucous membranes and respiratory tracts . Long-term exposure may pose risks associated with carcinogenicity.
Q & A
Q. Table 1. Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 10 | Preferred for in vitro assays |
| Ethanol | ≤25 | Limited for cell-based studies |
| Water | <1 | Requires solubilizing agents |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value | Instrumentation |
|---|---|---|
| X-ray source | Cu-Kα (λ = 1.5418 Å) | Rigaku XtaLAB Synergy-S |
| Temperature | 100 K | Oxford Cryostream 800+ |
| Refinement software | SHELXL-2018 | R-factor convergence <5% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
